molecular formula C10H11N3O B3135809 5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one CAS No. 40480-54-4

5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one

Cat. No. B3135809
CAS RN: 40480-54-4
M. Wt: 189.21 g/mol
InChI Key: LBRGSXRTQTXGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one (5-AMPP) is a synthetic organic compound with a wide range of applications in scientific research. This compound is a versatile building block for organic synthesis and has been used in the synthesis of various drugs, polymers, and other materials. It has also been used as a model compound for studying the mechanism of action of various biological systems.

Scientific Research Applications

Crystal Structure Analysis

  • 5-Amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, a related compound, has been analyzed for its crystal and molecular structure using X-ray diffraction. This analysis helps establish the predominant tautomeric form of the 3-pyrazolone ring in solid state, which is crucial for understanding the compound's chemical behavior (Kimura, 1986).

Reactivity and Molecular Structure

  • The molecular and crystal structure of 5-amino-2, 4-dihydro-2-phenyl-3H-pyrazol-3-one was examined to establish its predominant tautomeric form. The study of intermolecular hydrogen bonds formed in the crystal provides insights into the compound's reactivity and potential applications (Kimura, Okabayashi, & Yasuoka, 1984).

Synthesis of Derivatives

  • The synthesis of 5-amino-4-(2-azacycloalkylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-ones has been explored. This process involves the reaction with activated lactams, which could lead to the development of novel compounds with varied applications (Nazarenko, Bova, Polovinko, & Tolmachev, 2008).

Spectroscopic and Spectrophotometric Investigations

  • New Schiff base ligands derived from 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one have been prepared and characterized using various spectroscopic techniques. Understanding the tautomeric equilibria of these compounds is essential for their application in different scientific fields (Hayvalı, Unver, & Svoboda, 2010).

Reactivity of Ring Substituents

  • A comprehensive study on the reactivity of pyrazol-3-one derivatives, including 5-aminopyrazol-3-ones, highlights various chemical reactions these compounds can undergo. This knowledge is pivotal for their use in synthetic chemistry and potential pharmaceutical applications (Varvounis, Fiamegos, & Pilidis, 2007).

properties

IUPAC Name

5-amino-2-(4-methylphenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)13-10(14)6-9(11)12-13/h2-5H,6H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRGSXRTQTXGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 2
5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 3
5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 4
5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 5
5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 6
5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one

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